molecular formula C8H6ClNOS B6600114 2-(chloromethyl)-1,3-benzothiazol-6-ol CAS No. 1803604-69-4

2-(chloromethyl)-1,3-benzothiazol-6-ol

Cat. No.: B6600114
CAS No.: 1803604-69-4
M. Wt: 199.66 g/mol
InChI Key: IBUIDRFLSZVOQB-UHFFFAOYSA-N
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Description

General Academic Significance of Benzothiazole (B30560) Core Structures

The benzothiazole scaffold is a cornerstone in medicinal chemistry and material science. researchgate.net This structural motif is present in numerous biologically active compounds and pharmaceutical agents. crimsonpublishers.comtandfonline.com The academic and industrial interest in benzothiazoles stems from their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. researchgate.netrsc.orgpharmascholars.com

The versatility of the benzothiazole ring system allows it to serve as a privileged scaffold in drug discovery, meaning it can bind to a variety of biological targets and act as a robust starting point for developing new therapeutic agents. researchgate.nettandfonline.com Researchers have extensively explored derivatives of this core structure, leading to the development of enzyme inhibitors and other targeted therapies. nih.gov The inherent aromaticity of the benzothiazole system provides stability, while the nitrogen and sulfur heteroatoms offer sites for molecular interaction and functionalization. bibliomed.org

Unique Structural Features and Reactivity Potential of the Chloromethyl and Hydroxyl Groups

The specific substituents on the 2-(chloromethyl)-1,3-benzothiazol-6-ol molecule are key to its chemical reactivity and potential for creating diverse derivatives.

The chloromethyl group (-CH₂Cl) at the 2-position is a highly reactive electrophilic site. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This feature allows for the straightforward introduction of a wide variety of functional groups by reacting the compound with different nucleophiles. This reactivity is a common strategy for building more complex molecules. For instance, similar chloromethyl groups on related heterocyclic systems, like benzimidazoles, are used to synthesize a range of derivatives by reacting them with aromatic amines and other nucleophiles. researchgate.net

The hydroxyl group (-OH) at the 6-position is a phenolic group, which confers several important properties. It can act as a hydrogen bond donor and acceptor, potentially influencing how the molecule interacts with biological targets like enzymes. researchgate.net Furthermore, the hydroxyl group is a site for derivatization. It can be alkylated, acylated, or used as a handle to attach other molecular fragments, further expanding the chemical diversity of potential products. The presence of this group can also influence the molecule's electronic properties and solubility.

Overview of Research Directions for Substituted Benzothiazole Scaffolds

Research into substituted benzothiazoles is a dynamic and expanding field, driven by the quest for novel compounds with enhanced biological efficacy. crimsonpublishers.com Current research directions are diverse and include:

Anticancer Agents: A significant area of focus is the development of benzothiazole derivatives as potent anticancer agents. pharmascholars.comnih.gov These compounds are often designed to inhibit specific enzymes crucial for cancer cell growth and proliferation, such as protein kinases (EGFR, VEGFR) and topoisomerases. nih.gov

Antimicrobial Agents: The benzothiazole scaffold is a key component in the synthesis of new antibacterial and antifungal compounds. researchgate.netijbpas.com Researchers are exploring new derivatives to combat drug-resistant pathogens.

Neuroprotective Agents: Certain benzothiazole derivatives, such as Riluzole, have found applications in treating neurodegenerative diseases. tandfonline.com This has spurred further investigation into new analogues for conditions like Alzheimer's and Parkinson's disease. tandfonline.com

Fluorescent Probes and Materials: The electronic properties of the benzothiazole ring system make it suitable for applications in materials science, including the development of fluorescent markers for biological imaging. mdpi.com

The synthesis of this compound would likely follow established methods for benzothiazole formation. A common route involves the condensation of an appropriately substituted 2-aminothiophenol (B119425) with a carboxylic acid derivative. mdpi.comorganic-chemistry.org Specifically, the synthesis of the parent compound, 2-(chloromethyl)-1,3-benzothiazole (B1580696), has been achieved through the reaction of 2-aminobenzenethiol and chloroacetyl chloride, demonstrating a high-yield pathway under microwave irradiation. mdpi.comchemicalbook.com To produce the 6-ol derivative, a starting material like 2-amino-5-hydroxythiophenol would be required.

Data Tables

Table 1: Physicochemical Properties of 2-(chloromethyl)-1,3-benzothiazole and a Related Derivative

This table presents data for the parent compound (without the hydroxyl group) and a related compound where the chloromethyl is replaced by a methyl group, providing context for the properties of the title compound.

Property2-(chloromethyl)-1,3-benzothiazole2-methyl-1,3-benzothiazol-6-ol
Molecular Formula C₈H₆ClNSC₈H₇NOS
Molecular Weight 183.66 g/mol nih.gov165.21 g/mol nih.gov
Monoisotopic Mass 182.990948 Da nih.gov165.024835 Da nih.gov
CAS Number 37859-43-1 nih.gov68867-18-5 nih.gov

Data sourced from PubChem.

Classic and Contemporary Routes for 2-Substituted Benzothiazoles

The synthesis of the benzothiazole nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These routes typically involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, with the most common precursor being 2-aminobenzenethiol.

Condensation Reactions of 2-Aminobenzenethiols with Chloroacetyl Chloride

A primary and direct method for the synthesis of 2-(chloromethyl)benzothiazoles is the condensation reaction between a 2-aminobenzenethiol and chloroacetyl chloride. mdpi.comnih.gov This reaction proceeds through an initial acylation of the amino group of the 2-aminobenzenethiol by chloroacetyl chloride, forming an N-(2-mercaptophenyl)-2-chloroacetamide intermediate. This intermediate then undergoes an intramolecular cyclization and dehydration to yield the final 2-(chloromethyl)benzothiazole product.

This synthetic approach is valued for its efficiency and directness in installing the chloromethyl group at the 2-position of the benzothiazole ring. nih.gov Microwave-assisted procedures have been shown to significantly enhance this reaction, reducing reaction times to as little as 10 minutes and offering high yields in an environmentally friendly manner. mdpi.comnih.gov

Starting MaterialReagentConditionsProductYieldReference
2-AminothiophenolChloroacetyl ChlorideAcetic Acid, Microwave, 10 min2-(chloromethyl)benzothiazoleHigh mdpi.comnih.gov
Substituted 2-AminothiophenolsChloroacetyl ChlorideConventional Heating / MicrowaveSubstituted 2-(chloromethyl)benzothiazoleGood to Excellent nih.gov

Alternative Cyclization Pathways for Benzothiazole Ring Formation

Beyond the use of acyl chlorides, the benzothiazole ring can be constructed through various other cyclization strategies, providing access to a wide array of 2-substituted analogues. These alternative pathways offer flexibility in terms of starting materials and functional group tolerance.

Common alternative methods include:

Condensation with Aldehydes: 2-Aminobenzenethiols react with various aldehydes to form 2-substituted benzothiazoles. This reaction typically proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the benzothiazole. mdpi.comresearchgate.net A variety of catalysts, including H₂O₂/HCl, NH₄Cl, and metal nanoparticles, have been employed to promote this transformation under mild conditions. mdpi.commdpi.com

Condensation with Carboxylic Acids and Derivatives: The reaction of 2-aminobenzenethiols with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid, is a well-established method for synthesizing 2-aryl- and 2-alkylbenzothiazoles. indexcopernicus.commdpi.com Similarly, condensation with nitriles, catalyzed by copper salts, provides an efficient route to these compounds. nih.govorganic-chemistry.org

Intramolecular Cyclization of Thioamides: N-(2-halophenyl)thioamides can undergo intramolecular C-S bond formation to yield benzothiazoles. indexcopernicus.com This cyclization can be promoted by catalysts such as copper(II) complexes, providing a pathway to 2-aryl or 2-alkyl-substituted benzothiazoles under relatively mild conditions. indexcopernicus.com

Reaction with Carbon Dioxide: Innovative green chemistry approaches have utilized carbon dioxide as a C1 source for benzothiazole synthesis. The cyclization of 2-aminobenzenethiols with CO₂ and a reducing agent like diethylsilane can produce various benzothiazole derivatives. mdpi.comnih.gov

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
2-AminobenzenethiolAldehydesH₂O₂/HCl, Ethanol (B145695), RT2-Aryl/Alkyl-benzothiazoles mdpi.comresearchgate.net
2-AminobenzenethiolCarboxylic AcidsPolyphosphoric Acid (PPA)2-Aryl/Alkyl-benzothiazoles indexcopernicus.com
2-AminobenzenethiolNitrilesCu(OAc)₂, Ethanol, 70°C2-Substituted benzothiazoles organic-chemistry.org
N-(2-chlorophenyl) benzothioamideCs₂CO₃, Acetonitrile (B52724)BINAM–Cu(II) complex2-Aryl/Alkyl-benzothiazoles indexcopernicus.com

Specific Synthesis of this compound

The synthesis of the specifically substituted this compound requires a multi-step approach that controls the placement of both the chloromethyl group at the C2 position and the hydroxyl group at the C6 position.

Strategies for Introducing the Chloromethyl Moiety at the 2-Position

The introduction of the chloromethyl group at the 2-position is most directly achieved via the condensation reaction described in section 2.1.1. For the target molecule, the starting material would be 4-amino-3-mercaptophenol (or its protected form). This precursor, which contains the functionalities required for forming the 6-hydroxybenzothiazole ring, is reacted with chloroacetyl chloride. The reaction follows the same mechanism of acylation followed by cyclocondensation to form the desired 2-(chloromethyl) substituted benzothiazole ring system.

Regioselective Introduction and Functionalization of the Hydroxyl Group at the 6-Position

Achieving the 6-hydroxy substitution pattern is dependent on the structure of the starting 2-aminobenzenethiol derivative. The numbering of the final benzothiazole ring dictates that the hydroxyl group must be para to the amino group and meta to the thiol group in the precursor molecule. Therefore, the key starting material is 4-amino-3-mercaptophenol.

The synthesis of this specific precursor is a critical step. A common route involves the multi-step transformation of a more readily available starting material, such as 4-aminophenol. The process may include:

Introduction of a sulfur-containing group at the position ortho to the amino group.

Conversion of this group into a thiol.

Given the reactivity of both the hydroxyl and thiol groups, this synthesis often necessitates the use of protecting groups to prevent unwanted side reactions during the various synthetic steps.

Protective Group Chemistry in the Synthesis of Hydroxylated Benzothiazoles

The phenolic hydroxyl group is acidic and nucleophilic, and can interfere with reactions targeting other functional groups in the molecule, such as the cyclization step to form the benzothiazole ring. To prevent side reactions and improve yields, the hydroxyl group is often temporarily masked with a protecting group. uchicago.edu

Key considerations for protecting the hydroxyl group include:

Stability: The protecting group must be stable under the conditions required for the benzothiazole ring formation (e.g., reaction with chloroacetyl chloride and subsequent cyclization). uchicago.edu

Ease of Introduction and Removal: The group should be easy to install on the starting phenol (B47542) and easy to remove from the final product without affecting the benzothiazole core or the chloromethyl group. uchicago.eduhighfine.com

Commonly used protecting groups for phenols in this context include:

Ethers: Benzyl (B1604629) (Bn) or p-Methoxybenzyl (PMB) ethers are frequently used. They are stable to a wide range of reaction conditions but can be cleaved by hydrogenolysis (e.g., H₂, Pd/C) or strong acids. highfine.comlibretexts.org

Esters: Acetyl (Ac) or Benzoyl (Bz) esters can also be employed. These are typically removed by acid- or base-catalyzed hydrolysis. libretexts.org

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) offer protection that is readily cleaved by fluoride ion sources (e.g., TBAF), providing a mild deprotection method. libretexts.org

The synthetic strategy would thus involve protecting the hydroxyl group of 4-aminophenol, introducing the thiol group, performing the condensation with chloroacetyl chloride to form the protected this compound, and finally, removing the protecting group in the last step to yield the target compound.

Protecting GroupIntroduction ReagentDeprotection ConditionStability
Benzyl (Bn)Benzyl bromide (BnBr), BaseH₂, Pd/C (Hydrogenolysis)Stable to acid/base
Acetyl (Ac)Acetic anhydride, BaseMild acid or baseLess stable than ethers
p-Methoxybenzyl (PMB)PMB-Cl, BaseAcid, OxidationCleaved under specific conditions
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleFluoride ion (TBAF)Stable to non-acidic/basic conditions

Synthetic Routes and Green Chemistry Innovations in the Formation of this compound and its Analogs

The synthesis of benzothiazole derivatives, a critical scaffold in medicinal chemistry and material science, is continually evolving. This article focuses on the synthetic methodologies for this compound, with a particular emphasis on modern, environmentally conscious approaches and the preparation of its essential precursors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUIDRFLSZVOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 2 Chloromethyl 1,3 Benzothiazol 6 Ol

Reactions Involving the Chloromethyl Group

The chloromethyl group at the 2-position of the benzothiazole (B30560) ring is a primary site for nucleophilic attack due to the electron-withdrawing nature of the adjacent heterocyclic system and the good leaving group ability of the chloride ion. This reactivity is central to many derivatization strategies.

The carbon atom of the chloromethyl group is electrophilic and readily undergoes SN2 reactions with a variety of nucleophiles. This allows for the straightforward introduction of different functionalities, including ethers and amines.

Amination: The reaction of 2-(chloromethyl)benzothiazole derivatives with primary or secondary amines leads to the formation of the corresponding aminomethyl-benzothiazoles. For instance, studies on the related compound 2-chloromethyl-1H-benzimidazole have shown that it can be condensed with various aromatic and heterocyclic amines to yield a range of N-substituted derivatives. researchgate.net This type of reaction is typically carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl formed during the reaction. researchgate.net

Etherification: The chloromethyl group can be converted to an alkoxymethyl group by reacting it with alcohols or alkoxides. This etherification proceeds via a standard nucleophilic substitution mechanism.

The table below illustrates potential nucleophilic substitution reactions at the 2-chloromethyl position.

NucleophileReagent ExampleProduct Type
AmineAniline, Piperidine2-(Aminomethyl)-1,3-benzothiazol-6-ol
Alcohol/AlkoxideSodium methoxide, Ethanol (B145695)2-(Alkoxymethyl)-1,3-benzothiazol-6-ol
Thiol/ThiolateSodium thiophenoxide2-(Thioether)-1,3-benzothiazol-6-ol
CyanideSodium cyanide2-(Cyanomethyl)-1,3-benzothiazol-6-ol

Beyond simple substitution, the chloromethyl group serves as a precursor for other functional groups. These transformations expand the synthetic utility of the benzothiazole core. For example, the related 2-chloromethyl-benzothiazole can be synthesized from the condensation of 2-aminothiophenols with chloroacetyl chloride. mdpi.com This highlights the stability of the chloromethyl group under certain reaction conditions, allowing for its incorporation and subsequent modification.

Plausible transformations, based on established organic chemistry principles, include:

Oxidation: Oxidation of the chloromethyl group could potentially yield the corresponding 2-formyl-1,3-benzothiazol-6-ol (an aldehyde), a valuable intermediate for further reactions like reductive amination or Wittig reactions.

Conversion to Phosphonium (B103445) Salt: Reaction with triphenylphosphine (B44618) would yield a phosphonium salt. This salt is a key reagent in the Wittig reaction for converting aldehydes and ketones into alkenes, thus allowing the C-C bond formation at the 2-position.

Modifications and Derivatizations at the 6-Hydroxyl Position

The phenolic hydroxyl group at the 6-position offers another handle for chemical modification, exhibiting typical reactivity for phenols, including acylation, alkylation, and participation in metal coordination.

Esterification: The hydroxyl group can be readily converted into an ester by reaction with acyl chlorides or acid anhydrides in the presence of a base catalyst (e.g., pyridine (B92270) or triethylamine). This reaction produces 6-acyloxy-2-(chloromethyl)-1,3-benzothiazole derivatives.

Etherification: Williamson ether synthesis, involving the reaction of the corresponding phenoxide (formed by treating the phenol (B47542) with a base like sodium hydroxide (B78521) or potassium carbonate) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), would yield 6-alkoxy-2-(chloromethyl)-1,3-benzothiazole derivatives.

The table below summarizes these derivatization reactions at the 6-hydroxyl position.

Reaction TypeReagent ExampleProduct Type
EsterificationAcetyl chloride, Acetic anhydride6-Acetoxy-2-(chloromethyl)-1,3-benzothiazole
EtherificationMethyl iodide, Benzyl bromide6-Methoxy-2-(chloromethyl)-1,3-benzothiazole

Benzothiazole derivatives are well-known for their ability to form coordination complexes with various metal ions. The nitrogen atom of the thiazole (B1198619) ring and other substituents often act as donor atoms. mdpi.com The presence of the 6-hydroxyl group in 2-(chloromethyl)-1,3-benzothiazol-6-ol provides an additional coordination site (the oxygen atom), allowing the molecule to act as a bidentate or even a multidentate ligand.

Studies on similar benzothiazole structures have demonstrated their chelating capabilities. For example, Schiff base ligands derived from 2-amino-6-ethoxybenzothiazole (B160241) and a hydroxyl-substituted aldehyde have been used to synthesize octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II). nih.gov Similarly, complexes of 6-chloro-benzothiazole derivatives with ions like Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared and characterized, proposing tetrahedral or square planar geometries. researchgate.net The hydroxyl and imino groups are often involved in binding to the metal center. orientjchem.org It is therefore highly probable that this compound and its derivatives can form stable complexes with a range of transition metals.

The table below lists potential metal ions and expected complex geometries based on related structures.

Metal IonPotential Donor AtomsPossible Complex GeometryReference for Analogy
Cu(II)Thiazole Nitrogen, Hydroxyl OxygenSquare Planar, Distorted Octahedral researchgate.netorientjchem.org
Ni(II)Thiazole Nitrogen, Hydroxyl OxygenTetrahedral, Octahedral nih.govresearchgate.net
Co(II)Thiazole Nitrogen, Hydroxyl OxygenOctahedral nih.gov
Zn(II)Thiazole Nitrogen, Hydroxyl OxygenTetrahedral nih.govresearchgate.net

The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidant and reaction conditions, phenolic compounds can be oxidized to form phenoxy radicals or quinone-type structures. This reactivity could be exploited to synthesize new derivatives or to polymerize the molecule.

Conversely, the reduction of the aromatic ring of a phenol is a more challenging transformation, typically requiring high pressure and temperature hydrogenation with a metal catalyst (e.g., Rhodium on carbon). Such a reaction would lead to the saturation of the benzene (B151609) part of the benzothiazole ring system, forming a tetrahydrobenzothiazole derivative. However, these harsh conditions might also affect the chloromethyl group or the thiazole ring.

Synthetic Utility as a Building Block in Complex Molecular Architectures

The bifunctional nature of this compound, possessing both an electrophilic chloromethyl moiety and a nucleophilic phenolic group, renders it a highly valuable synthon for the construction of intricate molecular frameworks. Its ability to undergo sequential or one-pot multicomponent reactions allows for the efficient assembly of complex polycyclic and coordination compounds.

Incorporation into Polycyclic Systems

The reactive chloromethyl group on the benzothiazole ring serves as a key handle for the construction of fused heterocyclic systems. This is typically achieved through reactions with various dinucleophiles, where the chloromethyl group acts as an electrophile to initiate cyclization. The subsequent involvement of the benzothiazole ring or the hydroxyl group can lead to the formation of diverse polycyclic architectures.

One common strategy involves the reaction of 2-(chloromethyl)benzothiazole derivatives with nucleophilic reagents to build fused ring systems. For instance, the condensation of 2-(chloromethyl)benzothiazole with various nucleophiles can lead to the formation of thieno[2,3-d]pyrimidines and other fused heterocycles through intramolecular cyclization pathways nih.gov. While specific examples with the 6-hydroxy substituent are not extensively documented, the reactivity pattern is expected to be similar.

The general approach for synthesizing polycyclic systems from this compound would involve a two-step process: nucleophilic substitution at the chloromethyl group, followed by a cyclization reaction. The hydroxyl group at the 6-position can also participate in these cyclization reactions, either directly or after being converted to a more reactive functional group.

Table 1: Potential Reactions for Polycyclic System Synthesis

Reactant Reaction Type Potential Polycyclic Product
2-Aminothiophenol (B119425) Nucleophilic substitution followed by cyclization Benzothiazolo[3,2-a]benzimidazole derivatives
o-Phenylenediamine Nucleophilic substitution and cyclization Benzimidazo[1,2-a]benzothiazole derivatives
Hydrazine derivatives Nucleophilic substitution and condensation Pyrazolo[5,1-b]benzothiazole derivatives

This table presents potential synthetic routes based on the known reactivity of 2-(chloromethyl)benzothiazoles.

Use in Ligand Design for Coordination Chemistry

The this compound scaffold is an excellent platform for designing polydentate ligands for coordination chemistry. The benzothiazole nitrogen atom and the phenolic oxygen atom can act as coordination sites for a variety of metal ions. The chloromethyl group can be further functionalized to introduce additional donor atoms, thereby increasing the denticity of the ligand.

The coordination chemistry of benzothiazole derivatives is a rich and expanding field. mdpi.com Benzothiazole-based ligands have been shown to form stable complexes with a wide range of transition metals, and these complexes often exhibit interesting photophysical and biological properties. mdpi.comnih.gov For example, Schiff base ligands derived from 2-aminobenzothiazoles are known to coordinate with metal ions through the imine nitrogen and the benzothiazole nitrogen. researchgate.net

In the case of this compound, the hydroxyl group at the 6-position provides a hard donor site (oxygen), which complements the soft donor site of the thiazole nitrogen. This "hard-soft" donor combination can lead to selective coordination with different metal ions. The chloromethyl group can be readily converted into other functionalities, such as amines, thiols, or phosphines, to create tridentate or tetradentate ligands.

Table 2: Potential Ligand Synthesis and Coordination

Modification of Chloromethyl Group Resulting Ligand Type Potential Coordinating Metals
Reaction with a primary amine (e.g., methylamine) N,N,O-tridentate Cu(II), Ni(II), Zn(II)
Reaction with a thiol (e.g., thiophenol) S,N,O-tridentate Pd(II), Pt(II), Ag(I)

This table illustrates potential ligand modifications and their coordination possibilities based on established principles of coordination chemistry.

The resulting metal complexes can have diverse geometries, including square planar, tetrahedral, or octahedral, depending on the metal ion and the specific ligand structure. These complexes are of interest for applications in catalysis, materials science, and medicinal chemistry.

Mechanistic Investigations of Biological Target Interactions

Exploration of Molecular Targets in Oncology Research

The benzothiazole (B30560) scaffold is a key pharmacophore in the design of novel anti-cancer agents. Research into its derivatives has uncovered a range of molecular targets and cellular mechanisms through which these compounds exert their anti-tumor effects.

Benzothiazole derivatives have demonstrated the ability to suppress the proliferation of various cancer cells. For instance, a novel benzothiazole derivative (BTD) was shown to inhibit cell proliferation in colorectal cancer (CRC) models nih.gov. The anti-proliferative effects are often evaluated using assays such as MTT, cell colony formation, and EdU staining, which collectively measure the impact on cell viability and DNA synthesis nih.gov. Studies on other heterocyclic scaffolds, such as 1,2,6-thiadiazinones, also involve screening against a panel of cancer cell lines, including those from bladder, prostate, pancreatic, and breast cancers, to determine their inhibitory concentrations (IC50 values) and therapeutic potential nih.govmdpi.com.

A significant mechanism by which thiazole-based compounds exhibit anti-cancer activity is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, survival, and differentiation.

The thiazole (B1198619) scaffold is a common feature in many clinically approved kinase inhibitors mdpi.com. Different benzothiazole derivatives can target various kinases:

Casein Kinase II (CK2): This serine/threonine kinase is implicated in pathways that prevent cell death and enhance the activity of oncogenes. Its upregulation is noted in several cancers, making it a viable target for inhibitors nih.gov.

Glycogen Synthase Kinase 3β (GSK-3β): This isoform is involved in regulating the activity of the nuclear factor (NF)-κB, and targeting it represents a strategy for cancer treatment nih.gov.

Aurora Kinases: These are key regulators of mitosis, and their inhibitors can trigger apoptosis in tumor cells. Aminothiazole-based compounds have been developed as potent and selective Aurora kinase inhibitors nih.gov.

The following table presents data on the anti-proliferative activity of selected 1,2,6-thiadiazinone kinase inhibitors, a related heterocyclic scaffold, against various cancer cell lines.

CompoundChemical NameCancer TypeCell LineIC50 (µM)Reference
143-[(3-acetylphenyl)amino]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4H-1,2,6-thiadiazin-4-oneBladder-15 mdpi.com
163-[(3-hydroxyphenyl)amino]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4H-1,2,6-thiadiazin-4-oneBladder-1.6 mdpi.com
245-(3-hydroxyphenyl)-3-[(2-methyl-1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-oneBreast-13 mdpi.com

Certain derivatives containing a chloromethyl group have been shown to directly interact with DNA. For example, the enantiomers of 6-amino-3-(chloromethyl)-1-[(5,6,7-trimethoxyindol-2-yl)carbonyl]indoline, a compound analogous in possessing a reactive chloromethyl group, were found to alkylate DNA nih.gov. The reaction with calf thymus DNA resulted in the formation of an adenine N3 adduct, demonstrating sequence-selective alkylation nih.gov. The (+)-(S) enantiomer of this compound was found to be three times more cytotoxic than the (-)-(R) enantiomer in AA8 cells nih.gov.

Furthermore, metal complexes of benzothiazole derivatives have also been investigated for their DNA-interacting properties. Novel copper (II) complexes with 2-amino-6-(trifluoromethoxy)benzothiazole Schiff base ligands have been shown to bind effectively to calf thymus DNA (CT-DNA) through an intercalative mode and promote the cleavage of supercoiled pBR322 DNA nih.gov.

A key outcome of the anti-proliferative activity of many benzothiazole derivatives is the induction of programmed cell death, or apoptosis. One study found that a novel benzothiazole derivative induced apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS) and triggering the loss of mitochondrial transmembrane potential, which is characteristic of the mitochondrial intrinsic pathway of apoptosis nih.gov.

The induction of apoptosis is often linked to the modulation of the cell cycle. For instance, the chalcone derivative 1C was found to induce cell cycle arrest at the G2/M phase in both sensitive and cisplatin-resistant ovarian cancer cell lines, an effect associated with the generation of ROS mdpi.com. Similarly, hydroxychavicol, a component of the betel leaf, has been shown to cause cell cycle arrest in the late S and G2/M phases in oral KB carcinoma cells, leading to apoptosis at higher concentrations nih.gov. This process was accompanied by a significant depletion of reduced glutathione (GSH) and an increase in ROS production nih.gov.

Inhibition of Enzymatic Pathways in Neurodegenerative Research

The benzothiazole core is also of interest in the development of therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. A primary strategy in this area is the inhibition of cholinesterase enzymes to enhance cholinergic neurotransmission.

Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh). Inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh, can help to restore cognitive function ajchem-a.com. Some benzothiazole derivatives have been identified as potent inhibitors of both AChE and its related enzyme, butyrylcholinesterase (BChE) nih.govnih.gov.

The development of dual inhibitors that target both AChE and BChE is a growing area of interest, as this may offer a more effective therapeutic approach nih.gov. For example, a series of novel benzothiazole-piperazine derivatives were synthesized and evaluated for their efficacy against cholinesterase enzymes, with some compounds showing potent, mixed-type inhibition of AChE nih.gov. Similarly, novel 2-benzoylhydrazine-1-carboxamides were designed as potential inhibitors of both AChE and BChE, with molecular docking studies suggesting they act as non-covalent inhibitors located near the catalytic triad of the enzymes nih.gov.

The following interactive table summarizes the inhibitory activities of various heterocyclic compounds against AChE and BChE.

Compound Class/NameEnzymeIC50 ValueReference
Benzothiazole-piperazine derivative (LB05)AChE0.40 ± 0.01 µM nih.gov
N-tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesAChEPotent inhibitors nih.gov
N-methyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamideBChESignificant inhibition nih.gov
Pyrrolobenzisoxazole derivative (2a)AChE0.33 ± 0.09 nM nih.gov
Pyrrolobenzisoxazole derivative (2a)BChE>600 nM nih.gov
Azetidinone derivative (4b)AChE679.896 µg/mL ajchem-a.com
Azetidinone derivative (4i)AChE685.236 µg/mL ajchem-a.com
Riluzole (Reference)AChE801.157 µg/mL ajchem-a.com

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Benzothiazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are utilized in the management of Parkinson's disease researchgate.net.

Research into a variety of benzothiazole derivatives demonstrates a consistent pattern of potent and selective inhibition of human MAO-B researchgate.net. For instance, studies on 2-methylbenzo[d]thiazole derivatives revealed that all tested compounds exhibited IC50 values below 0.017 µM for MAO-B inhibition researchgate.net. Similarly, another series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives showed excellent, selective MAO-B inhibitory activities in the nanomolar range tandfonline.com. The inhibitory mechanism for these compounds was determined to be competitive and reversible tandfonline.com.

Molecular docking studies suggest that benzothiazole derivatives bind within the active site of the MAO-B enzyme. The benzothiazole ring and its substituents form key interactions with amino acid residues and the flavin adenine dinucleotide (FAD) cofactor, contributing to their potent inhibitory effects nih.gov. While direct studies on 2-(chloromethyl)-1,3-benzothiazol-6-ol are not specified, the existing data on analogous compounds strongly suggest its potential as a MAO-B inhibitor.

CompoundMAO-A Inhibition (IC50, µM)MAO-B Inhibition (IC50, µM)Reference
6-((4-nitrobenzyl)oxy)benzo[d]thiazole0.336- doaj.org
6-((3-chlorobenzyl)oxy)benzo[d]thiazole-0.0028 doaj.org
4-((benzo[d]thiazol-6-yloxy)methyl)benzonitrile-0.0028 doaj.org
2-methylbenzo[d]thiazole derivative (4d)-0.0046 researchgate.net
2-methylbenzo[d]thiazole derivative (5e)0.132- researchgate.net
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative (3h)-0.062 tandfonline.com

Interference with Amyloid Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. Benzothiazole derivatives have been extensively investigated for their ability to interact with and modulate Aβ aggregation researchgate.netnih.gov. The core structure of these compounds is similar to Thioflavin T (ThT), a benzothiazole dye widely used to detect and quantify amyloid fibrils nih.govroyalsocietypublishing.org.

Mechanistically, benzothiazole-based compounds can bind to Aβ aggregates, leading to a significant increase in fluorescence, which allows for their use as imaging probes nih.gov. More importantly, certain derivatives have been shown to actively inhibit the formation of Aβ plaques. For example, novel benzothiazole-piperazine hybrids have demonstrated significant efficacy in preventing both self-induced and acetylcholinesterase (AChE)-mediated aggregation of the Aβ1-42 peptide nih.gov.

The binding affinity of these compounds for Aβ aggregates is often in the nanomolar range. In vitro saturation binding assays with push-pull benzothiazole (PP-BTA) derivatives showed dissociation constants (Kd) for Aβ(1-42) aggregates ranging from 40 to 148 nM nih.gov. Isothermal calorimetric titration has further confirmed the binding affinity of these derivatives to Aβ peptides nih.gov. These findings suggest that the this compound scaffold has the potential to interfere with Aβ aggregation, a key process in Alzheimer's disease pathology.

Antimicrobial Mechanistic Studies

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activities, targeting essential pathways in both bacteria and fungi.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are validated targets for the development of new antibacterial agents nih.gov. These type IIA topoisomerases are essential for maintaining DNA topology during replication and other cellular processes. Benzothiazole-based compounds have emerged as potent inhibitors of these enzymes, specifically targeting the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV acs.orgacs.org.

The mechanism of action involves competitive inhibition, where the benzothiazole inhibitor occupies the ATP-binding pocket. X-ray crystallography has revealed the binding mode, showing a cation-π stacking interaction between the benzothiazole scaffold and an arginine residue (Arg76) in the active site diva-portal.org. A carboxylate group, often present at position 6 of the benzothiazole ring, forms a salt bridge with another key arginine residue (Arg136) diva-portal.org.

This targeted inhibition leads to potent activity against a range of bacteria, including problematic Gram-positive and Gram-negative pathogens nih.gov. Several benzothiazole derivatives exhibit low nanomolar IC50 values against E. coli DNA gyrase nih.gov.

CompoundTarget EnzymeOrganismInhibitory Activity (IC50)Reference
Compound 1DNA GyraseE. coli0.8 nM nih.gov
Compound 1Topoisomerase IVA. baumannii64 nM nih.gov
Compound 19aDNA Gyrase-9.5 nM nih.gov
Compound 27DNA Gyrase & Topoisomerase IVE. coli & S. aureusBalanced Inhibition acs.org

Disruption of Fungal Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a primary target for many antifungal drugs mdpi.commdpi.com. While azoles are the most well-known inhibitors of this pathway, evidence suggests that other heterocyclic compounds may also exert their antifungal effects through this mechanism.

Although direct evidence for this compound is pending, studies on structurally related benzimidazoles have shown that they can target Erg11p, a key enzyme in the ergosterol pathway nih.gov. Transcriptional profiling of yeast treated with a novel benzimidazole derivative showed significant upregulation of genes involved in ergosterol biosynthesis, a cellular response identical to that seen with fluconazole, a known Erg11p inhibitor nih.gov. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane integrity and function frontiersin.org. Given the structural similarities and broad antifungal activity of benzothiazoles, it is plausible that they may share this mechanism of action.

Mechanisms against Specific Phytopathogenic Fungi

Benzothiazole derivatives have demonstrated significant antifungal activity against a range of fungi that cause diseases in plants. Studies have evaluated their efficacy against pathogens such as Fusarium oxysporum, Alternaria solani, and Colletotrichum gloeosporioides nih.govnih.gov.

One study synthesized and tested a series of 2-(aryloxymethyl) benzothiazole derivatives against eight different phytopathogenic fungi. Several compounds exhibited potent inhibitory activity, with IC50 values against Fusarium solani as low as 4.34 µg/mL, which was significantly more potent than the commercial fungicide hymexazol nih.gov.

The compound benzothiazole itself, isolated from the medicinal mushroom Ganoderma lucidum, was found to be highly effective against Colletotrichum gloeosporioides, the pathogen causing mango anthracnose nih.gov. The minimum fungicidal concentration was determined to be 50 ppm. Mechanistic studies using scanning electron microscopy revealed that benzothiazole caused severe morphological abnormalities in the fungus, including mycelial distortion, shrinkage, and clumping, as well as complete inhibition of conidial germination nih.gov.

CompoundPhytopathogenic FungusActivity (IC50, µg/mL)Reference
5h (a 2-(aryloxymethyl) benzothiazole)F. solani4.34 nih.gov
5a (a 2-(aryloxymethyl) benzothiazole)F. solani~17 nih.gov
5b (a 2-(aryloxymethyl) benzothiazole)F. solani~17 nih.gov
5i (a 2-(aryloxymethyl) benzothiazole)F. solani~17 nih.gov
BenzothiazoleC. gloeosporioides50 ppm (MFC) nih.gov

Modulation of Inflammatory Pathways at the Molecular Level

Chronic inflammation is a key factor in the development of various diseases, including cancer. Benzothiazole derivatives have shown promise as anti-inflammatory agents by modulating key signaling pathways at the molecular level nih.govnih.govresearchgate.net.

Research has demonstrated that 2-substituted benzothiazole derivatives can suppress the activation of the inflammation-inducing NF-κB/COX-2/iNOS signaling pathway nih.govnih.gov. Nuclear factor kappa B (NF-κB) is a critical transcription factor that regulates genes involved in the inflammatory response. By inhibiting NF-κB, these compounds can downregulate the expression of downstream inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.govnih.gov.

In studies using hepatocellular carcinoma cells, 2-substituted benzothiazole compounds led to a dose-dependent inhibition of both COX-2 and iNOS levels nih.gov. In vivo studies have also confirmed the anti-inflammatory effects of benzothiazole derivatives. In a carrageenan-induced rat paw edema model, certain benzothiazole carboxamide derivatives demonstrated a percentage reduction in edema that was superior to the standard anti-inflammatory drug indomethacin nih.gov. These findings highlight the potential of the benzothiazole scaffold to serve as a basis for the development of novel anti-inflammatory therapeutics.

Despite extensive research, specific mechanistic studies detailing the anti-tubercular activity of this compound, including its interaction with biological targets such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), are not available in the current scientific literature.

The benzothiazole scaffold is a well-established pharmacophore in the development of anti-tubercular agents. Numerous derivatives of benzothiazole have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. A significant portion of these studies has identified DprE1, a crucial enzyme in the mycobacterial cell wall synthesis pathway, as a primary target. Inhibition of DprE1 disrupts the formation of arabinogalactan, a vital component of the mycobacterial cell wall, ultimately leading to bacterial death.

The general mechanism of action for many benzothiazole-containing compounds involves either covalent or non-covalent inhibition of DprE1. Covalent inhibitors often form a bond with a specific cysteine residue (Cys387) within the active site of the enzyme, leading to its irreversible inactivation. Non-covalent inhibitors, on the other hand, bind to the active site through various non-permanent interactions, such as hydrogen bonds and hydrophobic interactions, thereby blocking the substrate from accessing the enzyme.

While the 2-(chloromethyl)-1,3-benzothiazole-6-ol molecule possesses the core benzothiazole structure, the absence of specific research on this compound means that any discussion of its anti-tubercular mechanism or its potential interaction with DprE1 would be speculative. Detailed research findings, including data on its minimum inhibitory concentration (MIC) against M. tuberculosis and enzymatic assays to determine its inhibitory effect on DprE1, are required to elucidate its precise mechanism of action. Without such empirical data, a scientifically accurate and thorough description of its biological target interactions cannot be provided.

Structure Activity Relationship Sar Studies of 2 Chloromethyl 1,3 Benzothiazol 6 Ol Derivatives

Impact of Substituents at the 2-Position on Biological Interactions

The substituent at the 2-position of the benzothiazole (B30560) ring plays a crucial role in defining the molecule's reactivity and how it engages with biological targets. mdpi.com This position is part of the thiazole (B1198619) ring, a heterocyclic moiety that is readily substituted. wikipedia.org

The 2-(chloromethyl) group, C₈H₆ClNS, is a key functional feature. nih.gov It consists of a methylene (B1212753) bridge (-CH₂-) attached to a chlorine atom, rendering the carbon atom electrophilic. This electrophilicity makes the chloromethyl group a reactive site capable of undergoing nucleophilic substitution reactions. In a biological context, this reactivity is significant for target engagement. The chloromethyl moiety can act as an alkylating agent, forming a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) found in the active sites of target proteins or enzymes. This irreversible binding can lead to potent and prolonged inhibition of the biological target. The synthesis of 2-(chloromethyl)-benzothiazole can be achieved through methods like the condensation of 2-aminothiophenols with chloroacetyl chloride. mdpi.comresearchgate.net

Modifying the chloromethyl group at the 2-position has profound effects on the resulting compound's mechanism and biological activity. SAR studies often involve replacing the chloromethyl group with various other substituents to probe the requirements for optimal target interaction.

Alkyl and Aryl Substitutions: Replacing the chloromethyl group with simple alkyl groups (e.g., methyl) or aryl groups can shift the mechanism from covalent inhibition to non-covalent interactions, such as hydrophobic or van der Waals forces. The nature and size of these substituents influence the binding affinity. For instance, replacing the reactive chloromethyl group with a stable 2-methyl group, as seen in 2-methyl-1,3-benzothiazol-6-ol, removes the alkylating potential. nih.gov

Amide and Ester Linkages: Introducing amide or ester functionalities at the 2-position can introduce hydrogen bonding capabilities and alter the electronic properties of the molecule. Studies on benzothiazole derivatives with amide moieties have shown that the nature of the aryl group attached to the amide has a significant effect on antimicrobial activity, with electronic and lipophilic factors being key determinants. rsc.org Similarly, ester-based derivatives have been explored, for example, in the development of probes for tau protein imaging. nih.gov

Table 1: Impact of Modifications at the 2-Position of the Benzothiazole Ring

Substituent at 2-PositionPotential Interaction/Mechanistic EffectExample Compound ClassReference
-CH₂Cl (Chloromethyl)Covalent bond formation with nucleophilic residues (alkylation), irreversible inhibition.2-(chloromethyl)benzothiazoles nih.govmdpi.com
-CH₃ (Methyl)Non-covalent hydrophobic interactions. Lacks covalent bonding potential.2-Methylbenzothiazoles nih.gov
-Aryl (e.g., Phenyl)π-π stacking and hydrophobic interactions.2-Phenylbenzothiazoles nih.gov
-NH-CO-R (Amide)Hydrogen bonding, potential for altered solubility and electronic properties.2-Amido-benzothiazoles rsc.org
-CO-O-R (Ester)Potential for hydrolysis by esterases, acts as a hydrogen bond acceptor.2-Ester-benzothiazoles nih.gov

Influence of Substituents at the 6-Position on Molecular Recognition

The 6-position on the fused benzene (B151609) ring is critical for molecular recognition, influencing how the molecule fits into and interacts with binding pockets of target macromolecules.

The hydroxyl (-OH) group at the 6-position of 2-(chloromethyl)-1,3-benzothiazol-6-ol is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, forming specific interactions that can anchor the molecule within a biological target's binding site.

Derivatization of this hydroxyl group is a common strategy in medicinal chemistry to modulate a compound's properties. researchgate.netnih.gov

Alkylation/Etherification: Converting the hydroxyl group to an ether (e.g., methoxy (B1213986), -OCH₃) removes its hydrogen bond donating ability and increases lipophilicity. This can affect cell permeability and binding affinity. In some series, a 4-OCH₃ substituent was found to be beneficial for antibacterial activity when combined with a 6-Cl group. mdpi.comnih.gov

Esterification: Acylation of the hydroxyl group to form an ester can create a prodrug that is hydrolyzed in vivo to release the active hydroxyl compound. This can improve bioavailability. The use of acyl chlorides or organic anhydrides are common methods for such derivatization. researchgate.netnih.gov

Fluorination: Replacing the hydroxyl with groups like trifluoromethoxy (-OCF₃) dramatically alters electronic properties and lipophilicity. In one study, replacing a 6-OCF₃ group with a 6-Cl substituent in a series of thiazolidinone derivatives led to a significant improvement in antibacterial activity against several bacterial strains. mdpi.comnih.gov

Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can increase the acidity of a nearby phenolic proton or modulate the reactivity of the thiazole ring. nih.govnih.gov For instance, the presence of a nitro or cyano group at the C-6 position was found to enhance the antiproliferative activity of certain benzothiazole derivatives. nih.gov Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or ethoxy (-OEt) can increase electron density in the ring system, which has been shown to enhance the anthelmintic effect in some Schiff base derivatives. nih.gov

Steric Effects: The size of the substituent at the 6-position can influence how the molecule fits into a binding pocket. A bulky substituent like an adamantane (B196018) group can provide better occupancy of a large hydrophobic pocket but may also cause steric clashes that prevent binding to smaller sites. mdpi.comnih.gov Halogens like chlorine (-Cl) or fluorine (-F) offer a combination of electronic (electron-withdrawing) and steric effects that can be beneficial for activity. nih.gov For example, the presence of a 6-Cl substituent was found to be more favorable for antibacterial activity than a 4-OCH₃ group in one study. mdpi.com

Table 2: Influence of Substituents at the 6-Position on Benzothiazole Activity

Substituent at 6-PositionElectronic NatureObserved Impact on Biological ActivityReference
-OH (Hydroxyl)Electron-donating (by resonance), weakly withdrawing (by induction)Acts as H-bond donor/acceptor, crucial for specific target recognition. researchgate.netnih.gov
-Cl (Chloro)Electron-withdrawingOften enhances antimicrobial and antifungal activity. nih.govmdpi.com
-NO₂ (Nitro)Strongly electron-withdrawingIncreased antiproliferative activity in some series. nih.gov
-CN (Cyano)Strongly electron-withdrawingIncreased antiproliferative activity. nih.gov
-CH₃ (Methyl) / -OEt (Ethoxy)Electron-donatingEnhanced anthelminthic effects in certain derivatives. nih.gov
-OCF₃ (Trifluoromethoxy)Strongly electron-withdrawingReplacement with -Cl improved antibacterial activity in a specific series. mdpi.comnih.gov

Systematic Exploration of Benzene Ring Substitutions on Pharmacophoric Features

Research has shown that the position and nature of substituents are critical. nih.gov For example, in a series of anticonvulsant compounds, electron-withdrawing groups like Cl, F, or NO₂ in the benzothiazole ring were found to be favorable for activity. nih.gov In another study on anticancer agents, substitutions at the 2- and 6-positions displayed significant potential. nih.gov The introduction of substituents can tune the HOMO-LUMO energy gap, which can be advantageous for charge transport and optoelectronic properties, and by extension, certain biological interactions. nih.gov For instance, the substitution of an electron-withdrawing -NO₂ group was shown to lower both the HOMO and LUMO energy levels, reducing the energy gap. nih.gov A systematic exploration allows for the fine-tuning of these properties to optimize interactions with a specific biological target, whether it be DNA, an enzyme, or a receptor. rsc.orgnih.gov

Correlation Between Structural Modifications and Quantified Inhibitory Potency

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound derivatives are not widely detailed in available scientific literature, extensive research on the broader class of 2,6-disubstituted benzothiazoles provides crucial insights. The biological activity of the benzothiazole scaffold is highly dependent on the nature and position of its substituents, particularly at the C2 and C6 positions. benthamscience.com This section examines the correlation between specific structural changes at these positions and the resulting quantified inhibitory potency against various biological targets, primarily focusing on anticancer and enzyme inhibitory activities.

Research has consistently shown that modifying the substituents at the C2 and C6 positions of the benzothiazole ring is a key strategy for modulating pharmacological activity. benthamscience.com Quantitative structure-activity relationship (QSAR) studies have further established that the inhibitory potency of these derivatives is often correlated with specific physicochemical and structural properties.

Influence of C6-Substituents on Antiproliferative Potency

The substituent at the C6 position, corresponding to the hydroxyl group in the parent compound, plays a critical role in determining the antiproliferative activity of benzothiazole derivatives. Studies on a series of 6-substituted-2-(2-hydroxyphenyl)benzothiazoles revealed that introducing various groups at this position significantly impacts their cytotoxicity against cancer cell lines.

For instance, the introduction of ammonium (B1175870) or amidino groups at the C6 position has been shown to enhance selective antiproliferative activity. nih.gov An evaluation against HeLa cervical cancer cells demonstrated that compounds bearing a protonated amino group at C6 exhibited potent and selective activity, with IC₅₀ values in the micro and submicromolar range. nih.gov The compound 6-ammonium-2-(2-hydroxyphenyl)benzothiazole (5f) was particularly noteworthy for its high selectivity. nih.gov

Table 1: Antiproliferative Activity of 6-Substituted 2-Arylbenzothiazole Derivatives against HeLa Cells. nih.gov
CompoundC6-SubstituentC2-SubstituentIC₅₀ (µM)
5b-NHC(=NH)NH₂·HCl (Amidino)2-Hydroxyphenyl1.13 ± 0.09
5c-NHC(=NH)NH-Ph·HCl2-Hydroxyphenyl2.09 ± 0.14
5f-NH₃⁺Cl⁻ (Ammonium)2-Hydroxyphenyl0.91 ± 0.06
6f-NH₃⁺Cl⁻ (Ammonium)2-Methoxyphenyl1.23 ± 0.08

Similarly, another study on 2,6-disubstituted benzothiazoles found that a nitro group at the C6 position, combined with various amide functionalities at C2, resulted in derivatives with moderate to good cytotoxicity against multiple human cancer cell lines. orientjchem.org The cyclohexyl benzene sulphonamide derivative (4b) showed notable activity against MCF-7 (breast), HeLa (cervical), and MG63 (osteosarcoma) cell lines. orientjchem.org

Table 2: Cytotoxicity (IC₅₀, µM) of 2,6-Disubstituted Benzothiazole Derivatives. orientjchem.org
CompoundC6-SubstituentC2-SubstituentMCF-7HeLaMG63
3a-NO₂-NH-CO-CH₂-Indole40.1542.1544.12
3g-NO₂-NH-CO-Ph-p-Cl42.1538.1540.15
3h-NO₂-NH-CO-Ph-p-F44.1540.1542.15
4b-NHSO₂-Ph-p-CH₃-NH-CO-Cyclohexyl34.5044.1536.10

Influence of C2-Substituents on Inhibitory Potency

The substituent at the C2 position, a chloromethyl group in the titular compound, is a primary site for modification to tune inhibitory potency. A library of phenylacetamide derivatives attached to the benzothiazole nucleus at C2 via a thioether linkage was evaluated for antiproliferative activity against pancreatic and paraganglioma cancer cell lines. nih.gov The results indicated that the nature of the substituent on the N-phenyl ring of the acetamide (B32628) moiety significantly influences potency and selectivity. nih.gov Specifically, compounds with 3-nitro (4k) and 3-acetamido (4l) substitutions exhibited the most consistent and potent activity across the tested cell lines. nih.gov

Table 3: Antiproliferative Activity (IC₅₀, µM) of C2-Substituted Benzothiazole Derivatives. nih.gov
CompoundC2-Substituent StructureN-Phenyl SubstituentAsPC-1 (Pancreatic)PTJ64i (Paraganglioma)
4a2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetamide moiety4-Methoxy4.4 ± 0.415.2 ± 0.9
4f4-Acetamido5.0 ± 0.310.0 ± 0.5
4k3-Nitro2.1 ± 0.13.5 ± 0.1
4l3-Acetamido2.5 ± 0.14.0 ± 0.2

Furthermore, studies on 6-hydroxybenzothiazole-2-carboxamides as inhibitors of monoamine oxidase B (MAO-B) underscore the importance of the C2-substituent while maintaining the C6-hydroxy group. nih.gov In this series, modifications to the amide side chain at the C2 position led to the discovery of potent and selective MAO-B inhibitors. nih.govresearchgate.net The development of a 3D-QSAR model for this class of compounds, which showed good predictive ability, confirms a quantifiable relationship between the three-dimensional structure of the C2-substituent and its inhibitory activity. nih.govnih.gov QSAR studies on other benzothiazole series have also indicated that steric parameters (like the principal moment of inertia) and thermodynamic properties at the C2 position are crucial for biological activity, suggesting that bulkier substituents can enhance inhibitory effects in certain contexts. tsijournals.com

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand (the small molecule) and its protein target.

Prediction of Binding Modes and Affinities with Target Proteins

The prediction of binding modes involves determining the most stable conformation of the ligand within the binding site of a protein, while binding affinity, often expressed as a binding energy or an inhibition constant (Ki), quantifies the strength of this interaction. While specific molecular docking studies detailing the binding modes and affinities of 2-(chloromethyl)-1,3-benzothiazol-6-ol with specific protein targets are not extensively available in the reviewed scientific literature, studies on analogous benzothiazole (B30560) derivatives have demonstrated their potential to bind to various protein kinases, which are crucial in cancer signaling pathways. For instance, research on other benzothiazole-based compounds has explored their binding to targets like DNA gyrase and c-Jun N-terminal kinase-3 (JNK3). nih.govnih.gov Computational docking experiments on human lysozyme (B549824) have also been conducted to understand ligand-protein interactions. acs.org

Below is an illustrative data table showing typical binding affinity results from molecular docking studies of various benzothiazole derivatives with different protein targets. It is important to note that these are examples from the broader class of benzothiazoles and not specific to this compound.

Table 1: Example of Molecular Docking Data for Benzothiazole Derivatives

Compound Class Protein Target (PDB ID) Predicted Binding Affinity (kcal/mol)
Benzothiazole Anilines DNA -7.5 to -8.5
2-Acetamido Benzothiazoles DNA Gyrase (3G75) -6.8 to -9.2

Identification of Key Interacting Residues and Binding Site Characteristics

A critical output of molecular docking is the identification of key amino acid residues within the protein's binding site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. These interactions are fundamental to the stability of the ligand-protein complex.

For the benzothiazole class of compounds, studies have identified key interactions. For example, in the docking of (benzothiazole-2-yl) acetonitrile (B52724) derivatives with JNK3, a hydrogen bond with the amino acid residue GLN155 was found to be a crucial interaction for the selectivity of the inhibitors. While direct studies on this compound are not detailed in the available literature, it is hypothesized that the hydroxyl (-OH) group at the 6-position and the nitrogen atom in the thiazole (B1198619) ring could act as key hydrogen bond donors and acceptors, respectively, in interactions with protein targets.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating various molecular properties. mdpi.comnih.govscirp.org

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and represents the ability to accept an electron. researchgate.netmaterialsciencejournal.orgconicet.gov.ar The energy gap between the HOMO and LUMO is an important parameter for determining molecular reactivity; a smaller gap suggests that the molecule is more reactive. nih.gov

Specific DFT calculations for the HOMO-LUMO energies of this compound are not readily found in the surveyed literature. However, DFT studies on other benzothiazole derivatives have been performed. mdpi.comresearchgate.net For instance, a computational study on a series of five benzothiazole derivatives showed that the HOMO-LUMO energy gap was influenced by the substituents on the ring. mdpi.com

An illustrative table of HOMO-LUMO data for a series of related compounds is presented below.

Table 2: Example of HOMO-LUMO Data for a Series of Benzothiazole Derivatives

Derivative HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Compound 1 -6.2 -1.5 4.7
Compound 2 -6.5 -1.8 4.7
Compound 3 -6.8 -2.2 4.6
Compound 4 -7.1 -2.5 4.6

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scirp.orgnih.gov Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the thiazole ring and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. DFT calculations at the B3LYP/6-31G+(d,p) level of theory are commonly used to generate such maps. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity in a quantitative manner. nih.govscirp.orgmdpi.com These models are used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones to enhance their activity.

While no specific QSAR models have been published that focus solely on or explicitly include this compound, several QSAR studies have been conducted on broader series of benzothiazole derivatives for their anticancer activities. nih.gov These studies typically use various molecular descriptors (e.g., electronic, steric, hydrophobic) to build a regression model that correlates these descriptors with the observed biological activity. For instance, one study on the antitumor activity of 2- or 6-substituted benzothiazole-naphthoquinone derivatives found a correlation between the experimental bioactivity and the calculated HOMO energies. nih.gov

The general form of a QSAR equation is:

Activity = c₀ + c₁ * descriptor₁ + c₂ * descriptor₂ + ...

Where 'c' represents the coefficients determined from the regression analysis. The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the F-test value.

Table 3: List of Compounds Mentioned

Compound Name
This compound
(benzothiazole-2-yl) acetonitrile

Development of Predictive Models for Biological Interactions

Predictive modeling, particularly through 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has been successfully applied to various series of benzothiazole derivatives to understand the structural requirements for their biological activities.

One notable study focused on a series of benzothiazole derivatives as PI3Kα inhibitors, a promising target for anticancer drugs. nih.gov The developed CoMFA and CoMSIA models demonstrated high predictive power, with cross-validated coefficients (r(cv)²) of 0.618 and 0.621, and predicted correlation coefficients (r(pred)²) of 0.812 and 0.83, respectively. nih.gov These models revealed that bulky hydrophobic or aromatic groups on one of the rings, electron-withdrawing groups at the para position of another ring, and the presence of a polar substituent capable of hydrogen bonding are crucial for enhanced inhibitory activity. nih.gov

Another research effort on benzothiazole derivatives as Candida albicans N-myristoyltransferase (CaNmt) inhibitors also yielded robust CoMFA and CoMSIA models with cross-validated coefficients (q²) of 0.733 and 0.738, respectively. nih.gov The 3D contour maps generated from these models provided a clear interpretation of the structure-activity relationship, highlighting the importance of different substituent groups at various positions on the benzothiazole ring for antifungal activity. nih.gov

Furthermore, 2D and 3D-QSAR models have been developed for benzothiazole derivatives exhibiting anti-inflammatory and analgesic activities. ejbps.com The statistically significant 2D-QSAR models showed a high correlation (r²) of 0.9457 and a cross-validated correlation coefficient (q²) of 0.9476 for anti-inflammatory activity. ejbps.com The 3D-QSAR models further emphasized the dominant role of electrostatic effects in determining the binding affinities of these compounds. ejbps.com

The following table summarizes the key findings from these predictive modeling studies on benzothiazole derivatives.

Biological Target/ActivityQSAR ModelKey Findings
PI3Kα Inhibition (Anticancer)CoMFA, CoMSIABulky hydrophobic/aromatic groups, electron-withdrawing groups, and polar substituents enhance activity. nih.gov
Candida albicans N-myristoyltransferase Inhibition (Antifungal)CoMFA, CoMSIASubstituent groups at different positions on the benzothiazole ring significantly influence activity. nih.gov
Anti-inflammatory and Analgesic Activity2D-QSAR, 3D-QSARElectrostatic effects are a dominant factor in determining binding affinities. ejbps.com

These models provide a valuable framework for predicting the biological interactions of novel benzothiazole derivatives, including this compound.

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of benzothiazole derivatives is governed by a combination of their physicochemical properties. Computational studies have been instrumental in identifying the key descriptors that influence their interactions with biological targets.

A central physicochemical descriptor for benzothiazole derivatives is lipophilicity , often expressed as LogP. In a study of benzothiazole derivatives with anti-inflammatory activity, the XlogP descriptor was found to be a major contributing factor in the 2D-QSAR model. ejbps.com The lipophilicity of a compound influences its ability to cross cell membranes and reach its target site. For this compound, the presence of the chloromethyl group would be expected to increase its lipophilicity compared to a simple methyl or hydroxyl substituent at the 2-position.

Electronic properties also play a crucial role. The distribution of electron density within the benzothiazole ring system, as well as the nature of the substituents, dictates the potential for electrostatic interactions and hydrogen bonding with biological targets. For instance, the presence of electron-withdrawing groups can enhance the potency of some benzothiazole inhibitors. nih.gov The hydroxyl group at the 6-position of this compound can act as both a hydrogen bond donor and acceptor, a feature known to be important for the biological activity of many benzothiazole derivatives. nih.gov

Steric factors , such as the size and shape of substituents, are also critical. 3D-QSAR studies on benzothiazole derivatives have consistently shown that the steric field significantly impacts biological activity. The contour maps from these studies reveal regions where bulky substituents are favored or disfavored. nih.govnih.gov The chloromethyl group at the 2-position of the target compound introduces a specific steric bulk that would influence its fit within a binding pocket.

A theoretical study on benzothiazole and its derivatives highlighted the importance of the dipole moment in determining the solubility and reactivity of these compounds. scirp.org The analysis of the molecular electrostatic potential (MEP) map helps in identifying the reactive sites on the molecule. scirp.org

The table below outlines some of the key physicochemical descriptors and their general influence on the activity of benzothiazole derivatives.

Physicochemical DescriptorInfluence on Biological Activity
Lipophilicity (LogP)Affects membrane permeability and target accessibility. ejbps.com
Electronic Properties (e.g., Hammett constants)Governs electrostatic interactions and hydrogen bonding potential. nih.gov
Steric Parameters (e.g., molar refractivity)Determines the fit of the molecule within the binding site of a biological target. nih.govnih.gov
Dipole MomentInfluences solubility and overall reactivity. scirp.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its interactions with biological targets over time. These simulations offer insights into the stability of ligand-protein complexes, the specific atomic-level interactions, and the conformational changes that occur upon binding.

A study on novel benzothiazole derivatives as potential acetylcholinesterase inhibitors utilized molecular dynamics simulations to assess the stability of the ligand-enzyme complexes. biointerfaceresearch.com The root-mean-square deviation (RMSD) of the protein backbone and the ligand were monitored over the simulation time to understand the dynamic stability of the complex. The results indicated that the identified active compounds formed stable complexes within the active site of the enzyme. biointerfaceresearch.com

In another investigation, MD simulations were performed on a series of benzothiazole PI3Kα inhibitors to elucidate their probable binding modes within the ATP binding pocket. nih.gov The simulations, in conjunction with docking analysis, revealed key hydrogen bonding interactions and hydrophobic contacts that are essential for potent inhibition. nih.gov Specifically, the simulations highlighted the importance of a polar substituent for forming stable hydrogen bonds with the protein target. nih.gov

Furthermore, MD simulations have been employed to study the dynamic behavior of benzothiazole derivatives targeting the p56lck enzyme, which is implicated in cancer. biointerfaceresearch.com These simulations helped in identifying competitive inhibitors and understanding the structural requirements for effective inhibition by analyzing the stability of the ligand-protein complexes and the interactions with key residues in the binding site. biointerfaceresearch.com

For this compound, MD simulations could be used to:

Simulate its interaction with a target protein to predict the stability of the resulting complex.

Identify the key amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the chlorine atom).

Explore the dynamics of water molecules in the binding site and their role in mediating ligand-protein interactions.

The insights gained from such simulations are invaluable for understanding the mechanism of action of this compound and for the rational design of more effective analogues.

Advanced Research Applications Beyond Direct Biological Interactions

Application in Materials Science and Organic Electronics Research

The benzothiazole (B30560) scaffold is a subject of considerable interest in materials science, largely due to its robust structure and favorable electronic properties. niscpr.res.in Derivatives of benzothiazole are increasingly being explored for their potential in creating novel materials with tailored optical and electronic characteristics. nih.govresearchgate.net The specific substitution pattern on the benzothiazole ring system is a critical determinant of these properties, with modifications at the 2- and 6-positions being particularly influential in tuning the material's performance. researchgate.net

The inherent fluorescence of the benzothiazole core makes it an excellent candidate for the development of fluorescent probes and markers for bio-imaging. nih.gov Research into various benzothiazole derivatives has shown that these compounds typically exhibit fluorescence emission in the blue to green portion of the electromagnetic spectrum, with emission wavelengths often falling between 380 and 450 nm. niscpr.res.inresearchgate.netniscpr.res.in

The "2-(chloromethyl)-1,3-benzothiazol-6-ol" molecule is particularly well-suited for this application due to the presence of the highly reactive chloromethyl group at the 2-position. thieme-connect.denih.govcymitquimica.com This functional group serves as a chemical handle, allowing for the covalent attachment of the benzothiazole fluorophore to a wide array of other molecules, such as proteins, nucleic acids, or other small molecules. This adaptability enables the creation of targeted fluorescent probes. The hydroxyl group at the 6-position can further modulate the photophysical properties of the molecule, including its quantum yield and Stokes shift.

Table 1: Photophysical Properties of Representative Benzothiazole Derivatives

Compound Family Excitation Max (nm) Emission Max (nm) Color of Emission
2-Aryl-benzothiazoles ~330 380-450 Blue
Benzothiazole-based Schiff bases ~285 ~408 Blue

This table presents generalized data for classes of benzothiazole derivatives to illustrate their fluorescent properties.

The field of organic electronics has identified benzothiazole derivatives as promising materials for the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Their utility in OLEDs stems from their strong luminescence in both solution and solid states. researchgate.net The electronic properties of these molecules can be finely tuned through chemical modification. For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions on the benzothiazole ring can alter the HOMO/LUMO energy levels, thereby influencing the color and efficiency of the emitted light. researchgate.net

While specific studies detailing the performance of "this compound" in OLED devices are not prevalent, the structural motifs it contains are of significant interest. The benzothiazole core acts as a luminescent chromophore, and the hydroxyl group at the 6-position can act as an electron-donating group, which has been shown to cause a bathochromic (red) shift in the absorption maxima of benzothiazole-containing polymers. researchgate.net This tunability is a key aspect in the design of new emitter materials for OLEDs. The chloromethyl group also offers a route to polymerize or graft the molecule onto other materials to enhance the performance and processability of the final device.

Use as Chemical Probes for Cellular Pathway Elucidation

The development of chemical probes is essential for unraveling complex cellular pathways. An effective chemical probe should ideally have a detectable signal, such as fluorescence, and the ability to interact with specific cellular components. "this compound" possesses the foundational elements of such a probe.

Its intrinsic fluorescence provides the necessary signal for detection using techniques like fluorescence microscopy. nih.gov More importantly, the reactive chloromethyl group can be exploited to create targeted probes. By synthesizing derivatives where the chloro- group has been substituted by a moiety that recognizes a specific enzyme, receptor, or cellular structure, researchers can visualize the localization and dynamics of these targets in living cells. For example, related benzothiadiazole derivatives have been successfully employed as fluorescent probes for live-cell imaging. nih.gov The ability to conjugate the "this compound" fluorophore to a biomolecule of interest opens up possibilities for its use in a variety of cellular pathway studies, from tracking protein trafficking to monitoring enzyme activity.

Role in Catalysis Research

The application of benzothiazole derivatives in catalysis is an area of ongoing investigation. While the direct catalytic activity of "this compound" is not extensively documented in the scientific literature, the benzothiazole structure is known to be a feature in certain catalytic systems. For example, some metal complexes of benzothiazoles are utilized in industrial processes such as the vulcanization of rubber. thieme-connect.de

The nitrogen and sulfur atoms within the benzothiazole ring of "this compound" possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could serve as a ligand in the design of novel metal catalysts. The chloromethyl group offers a convenient point of attachment to immobilize these potential catalytic complexes on solid supports, which can facilitate catalyst recovery and reuse. Further research would be required to explore and establish the role of this specific compound or its derivatives in catalytic applications.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

While classical methods for benzothiazole (B30560) synthesis are well-established, future research must prioritize the development of environmentally benign and efficient synthetic protocols. mdpi.com Traditional syntheses often involve the condensation of 2-aminothiophenols with various reagents. wikipedia.orgmdpi.com For 2-(chloromethyl)-1,3-benzothiazole (B1580696), a known route involves the reaction of 2-aminobenzenethiol with 2-chloroacetyl chloride under microwave irradiation, a method that significantly reduces reaction time. chemicalbook.com

Future synthetic strategies for 2-(chloromethyl)-1,3-benzothiazol-6-ol should focus on green chemistry principles. This includes the exploration of:

Eco-friendly Catalysts: Research could focus on using heterogeneous catalysts like Bismuth(III) oxide nanoparticles (Bi₂O₃ NPs) or bimetallic nanocomposites, which offer high efficiency and easy recovery. mdpi.com Metal-free catalyst systems, such as a mixture of H₂O₂/HCl in ethanol (B145695), also present a green alternative that can provide excellent yields under mild conditions. mdpi.commdpi.com

Green Solvents: Moving away from volatile organic solvents towards aqueous media is a key goal. organic-chemistry.org The use of ionic liquids, which can be recycled, also offers a more sustainable approach to synthesis. mdpi.com

Energy Efficiency: Expanding the use of microwave irradiation and exploring other energy sources like ultrasound could lead to faster reactions and lower energy consumption compared to conventional heating methods. mdpi.comchemicalbook.com

Table 1: Comparison of Modern Synthetic Methods for Benzothiazole Derivatives
MethodKey FeaturesPotential Advantages for this compoundReference
Microwave-Assisted SynthesisUses microwave irradiation to accelerate reaction rates.Rapid synthesis, potentially higher yields, and reduced side reactions. chemicalbook.com
H₂O₂/HCl CatalysisEmploys hydrogen peroxide and hydrochloric acid in ethanol at room temperature.Mild reaction conditions, simple setup, and environmentally friendly oxidant. mdpi.com
Nanoparticle Catalysis (e.g., Bi₂O₃)Utilizes heterogeneous nanocatalysts that can be easily recovered and reused.High efficiency, catalyst recyclability, and operational simplicity. mdpi.com
Aqueous Medium SynthesisUses water as the solvent, often with a reusable acid catalyst like samarium triflate.Eliminates the need for hazardous organic solvents, enhancing safety and sustainability. organic-chemistry.org

Exploration of New Biological Targets and Pathways for Mechanistic Studies

Benzothiazole derivatives are known to interact with a diverse array of biological targets, suggesting significant therapeutic potential. researchgate.net Future research on this compound should aim to identify and validate novel molecular targets and elucidate the underlying mechanisms of action.

Potential areas for exploration include:

Oncology: Benzothiazole derivatives have been shown to target enzymes and pathways crucial for cancer cell survival, such as topoisomerases, various kinases, and cytochrome P450 enzymes. ijper.orgnih.gov Studies could investigate the potential of this compound derivatives as inhibitors of these targets, particularly in the context of hypoxic cancers where many such targets are overexpressed. nih.gov

Infectious Diseases: The benzothiazole scaffold is present in potent inhibitors of bacterial DNA gyrase, a key enzyme for bacterial replication. acs.orgnih.gov Screening derivatives against clinically relevant pathogens, including antibiotic-resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa, could uncover new antibacterial agents. acs.org

Neurodegenerative Diseases: Some benzothiazoles act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. ijper.org The unique structure of this compound could be optimized to develop selective inhibitors for these enzymes.

Hemostasis: Certain benzothiazole amides have been identified as potent hemostatic agents that act as thrombin activators. rsc.org The reactivity of the chloromethyl group could be leveraged to synthesize a library of amides and other derivatives for screening in coagulation assays. rsc.org

Integration of Advanced Spectroscopic Techniques for Mechanistic Insights

To understand the structure-activity relationships and reaction mechanisms of this compound and its derivatives, advanced analytical techniques are indispensable.

Future studies could employ:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can predict optimized geometry, vibrational frequencies, and electronic properties (such as HOMO-LUMO energy gaps). mdpi.com This approach can elucidate charge transfer within the molecule and identify sites of reactivity, guiding synthetic modifications. mdpi.com

Variable-Temperature NMR: This technique can be used to study dynamic processes, such as the rotation around single bonds, and to identify and characterize different conformational isomers (conformers) that may exist at room temperature. acs.org Understanding the conformational landscape is crucial as different conformers may exhibit different biological activities.

Advanced Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are vital for confirming the molecular weights of synthesized compounds. nih.gov Further application of tandem mass spectrometry (MS/MS) can help in structural elucidation and in studying the fragmentation patterns, providing deeper structural insights.

Machine Learning and Artificial Intelligence in Benzothiazole Derivative Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researchgate.net These computational tools can accelerate the design and optimization of new therapeutic agents.

Future applications in the context of this compound include:

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel benzothiazole derivatives based on their chemical structures. researchgate.netnih.gov This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and testing. researchgate.net

De Novo Drug Design: Generative AI models, trained on vast datasets of chemical structures and their properties, can design entirely new molecules. nih.govneurosciencenews.com Such models could be conditioned to generate novel derivatives of this compound with high predicted affinity for specific biological targets. nih.gov

Mechanism of Action Prediction: AI methodologies can analyze complex biological data, such as transcriptomes from cells treated with a compound, to predict its mechanism of action (MOA). plos.org This can rapidly categorize new derivatives and identify those with novel mechanisms, which is a major priority in overcoming drug resistance. plos.org

Table 2: Applications of AI/ML in Benzothiazole Research
AI/ML ApplicationDescriptionPotential Impact on this compound ResearchReference
Predictive QSAR ModelsUses machine learning algorithms to build models that correlate chemical descriptors with biological activity.Enables rapid virtual screening and prioritization of derivatives for synthesis, saving time and resources. researchgate.netnih.gov
Generative Models for Drug DesignDeep learning models (e.g., reinforcement learning) generate novel molecular structures with desired properties.Creates innovative chemical structures that chemists might not have conceived, expanding the accessible chemical space. nih.govneurosciencenews.com
MOA PredictionExplainable AI (XAI) analyzes transcriptomic or metabolomic data to classify a compound's mechanism of action.Quickly identifies the biological pathways affected by new derivatives and highlights compounds with novel mechanisms. plos.org

Novel Applications in Nanoscience and Advanced Materials

The unique electronic and photophysical properties of the benzothiazole ring open up applications beyond pharmacology, particularly in the fields of nanoscience and materials science. researchgate.netijper.org

Unexplored avenues for this compound include:

Fluorescent Probes: Many heterocyclic compounds, including some benzothiazoles, exhibit strong fluorescence. mdpi.com The reactive chloromethyl group on the scaffold provides a convenient handle for conjugating the molecule to biomolecules or incorporating it into larger sensor systems. These could be developed as fluorescent markers for bio-imaging or as chemosensors for detecting specific ions or molecules.

Nonlinear Optical (NLO) Materials: Computational studies on some benzothiazole derivatives have indicated significant hyperpolarizability values, suggesting their potential for use in NLO applications. mdpi.com The specific electronic properties of this compound could be tuned through derivatization to create new materials for optical communications and data storage.

Polymer Chemistry: Benzothiazole moieties are used in the synthesis of specialized polymers. ijper.orgnih.gov The bifunctional nature of this compound (with its reactive chloride and phenolic hydroxyl group) makes it an intriguing monomer for creating novel polymers with unique thermal, electronic, or photophysical properties for advanced material applications.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(chloromethyl)-1,3-benzothiazol-6-ol, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted thiourea precursors or halogenation of benzothiazole derivatives. For example, a method analogous to the synthesis of 6-chloro-2-aminobenzothiazole derivatives involves dissolving the precursor in ethanol, adding carbon disulfide (CS₂), and reacting with hydrazine under controlled warming. Purification via recrystallization from methanol yields the product . Optimization may include adjusting solvent polarity (e.g., ethanol/water mixtures), reaction time (1–2 hours), and stoichiometric ratios of CS₂ and hydrazine to improve yields (typically 60–75%).

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the chloromethyl (–CH₂Cl) and hydroxyl (–OH) substituents on the benzothiazole ring.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak at m/z 200–220) and isotopic patterns consistent with chlorine.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 270–300 nm) to assess purity (>95%) and stability under varying pH/temperature .

Advanced: How can structural modifications of this compound enhance its utility as a radiopharmaceutical precursor for amyloid imaging?

The chloromethyl group allows radiolabeling (e.g., with 18F^{18}F) for positron emission tomography (PET). Structural analogs like 2-[6-(methylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol (AZD2184) demonstrate high affinity for β-amyloid plaques. Key modifications include:

  • Replacing –CH₂Cl with 11C^{11}C- or 18F^{18}F-containing groups for radiolabeling.
  • Adjusting substituents on the benzothiazole ring to improve blood-brain barrier penetration and binding specificity .

Advanced: What are the structure-activity relationships (SAR) guiding the biological activity of this compound derivatives?

SAR studies reveal:

  • Chloromethyl Group : Critical for covalent binding to thiol-containing proteins, influencing antimicrobial and antitumor activity.
  • Hydroxyl Group at C6 : Enhances hydrogen bonding with biological targets (e.g., enzymes or amyloid fibrils).
  • Substituent Effects : Electron-withdrawing groups (e.g., –Cl, –F) at C2 improve stability, while bulky groups at C4 reduce target affinity .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound under nucleophilic conditions?

Discrepancies in reactivity (e.g., hydrolysis vs. alkylation) arise from solvent polarity and pH. For example:

  • In aqueous basic conditions (pH > 10), the chloromethyl group undergoes hydrolysis to –CH₂OH.
  • In non-polar solvents (e.g., DMF), it participates in nucleophilic substitution with amines or thiols. Controlled pH (7–8) and low-temperature reactions (<25°C) minimize side reactions .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound and predicting its interaction with biological targets?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts:

  • Electrostatic Potential Maps : Identifying nucleophilic/electrophilic sites for target binding.
  • Binding Energies : Simulating interactions with amyloid fibrils or enzymes using molecular docking (e.g., AutoDock Vina).
  • Solvent Effects : Polarizable continuum models (PCM) to assess solubility and stability in physiological media .

Basic: How should researchers handle stability challenges during storage of this compound?

  • Storage Conditions : Protect from light and moisture in airtight containers under inert gas (N₂ or Ar) at –20°C.
  • Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., hydrolyzed –CH₂OH derivatives).
  • Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) for short-term experiments to minimize hydrolysis .

Advanced: What in vitro assays are recommended for evaluating the neuroprotective or cytotoxic effects of this compound derivatives?

  • MTT Assay : Assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) at concentrations 1–100 μM.
  • Amyloid-Binding Assays : Competitive binding studies with 11C^{11}C-PiB in brain homogenates.
  • Enzyme Inhibition : Screen for cholinesterase or β-secretase inhibition using fluorometric substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.